Chemical structure and properties of 6-Hydroxy-2,6-dimethyloct-7-enoic acid
Chemical structure and properties of 6-Hydroxy-2,6-dimethyloct-7-enoic acid
The following technical guide provides an in-depth analysis of 6-Hydroxy-2,6-dimethyloct-7-enoic acid , a functionalized monoterpenoid of significant interest in natural product chemistry and metabolic profiling.
CAS Registry Number: 7047-59-8
Chemical Formula:
Executive Summary
6-Hydroxy-2,6-dimethyloct-7-enoic acid is an acyclic monoterpenoid characterized by a terminal vinyl group, a tertiary alcohol at position C6, and a carboxylic acid moiety at C1.[2] It is primarily identified as a secondary metabolite in fungal cultures (e.g., Irpex lacteus) and a phytochemical constituent in the male flowers of Carica papaya.
While structurally related to the oxidation products of linalool and citronellic acid, this molecule possesses distinct physicochemical properties due to the simultaneous presence of a hydrophilic carboxylic acid and a tertiary hydroxyl group. Its potential for intramolecular lactonization and its role as a metabolic intermediate make it a critical reference standard in terpenoid toxicology and pharmacological screening.
Chemical Structure and Stereochemistry[3]
Structural Analysis
The carbon backbone of 6-Hydroxy-2,6-dimethyloct-7-enoic acid follows an irregular terpenoid pattern, likely derived from the oxidative cleavage or rearrangement of a geranyl or linalyl precursor.
-
Carbon Skeleton: Octanoic acid derivative.
-
Unsaturation: A terminal double bond at C7-C8 (vinyl group).
-
Functional Groups:
-
C1: Carboxylic acid (proton donor, reactive site for esterification).
-
C6: Tertiary alcohol (chiral center, prone to dehydration or cyclization).
-
C2, C6: Methyl substitutions.[3]
-
Stereochemical Considerations
The molecule contains two chiral centers at C2 and C6 , giving rise to four potential stereoisomers (2 pairs of enantiomers).
-
Natural Occurrence: Isolates from Carica papaya and Irpex lacteus are typically optically active, though the specific absolute configuration (e.g., 2S, 6R) often depends on the biosynthetic enzyme specificity.
-
Synthetic Implications: Synthetic routes without asymmetric catalysis yield a diastereomeric mixture.
Reactivity: The Lactonization Pathway
A critical chemical property of this molecule is its ability to undergo intramolecular esterification. The hydroxyl group at C6 is positioned five carbons away from the carbonyl carbon (C1). Under acidic conditions or thermal stress, this favors the formation of a six-membered
Figure 1: Acid-catalyzed lactonization pathway forming the thermodynamically stable six-membered lactone ring.
Physicochemical Characterization
The following data summarizes the experimental properties of the isolated oil.
NMR Spectroscopic Profile
Data derived from isolates in
| Position | Multiplicity ( | Assignment | ||
| 1 | - | - | 181.0 | Carbonyl (COOH) |
| 2 | 2.48 | m | 39.1 | Methine ( |
| 3 | 1.68, 1.43 | m | 33.9 | Methylene |
| 4 | 1.38 | m | 21.5 | Methylene |
| 5 | 1.53 | m | 42.0 | Methylene |
| 6 | - | - | 73.2 | Quaternary C-OH |
| 7 | 5.90 | dd (11.0, 17.0) | 145.0 | Alkene CH |
| 8a | 5.20 | d (17.0) | 111.8 | Alkene |
| 8b | 5.04 | d (11.0) | 111.8 | Alkene |
| 2-Me | 1.18 | d (7.0) | 16.9 | Methyl group |
| 6-Me | 1.28 | s | 27.8 | Methyl group |
Physical Properties[4]
-
Appearance: Colorless to pale yellow viscous oil.
-
Solubility: Soluble in methanol, ethanol, chloroform, and DMSO. Sparingly soluble in water.
-
Stability: Sensitive to oxidation (at the alkene) and dehydration (at the tertiary alcohol). Store at -20°C under inert gas.
Biosynthesis and Occurrence
Natural Sources
-
Fungal Metabolite: Isolated from the fermentation broth of Irpex lacteus (a white-rot fungus), often co-occurring with tremulane sesquiterpenes.
-
Plant Constituent: Found in the male flowers of Carica papaya (Papaya), contributing to the phytochemical diversity of the floral extract.[3][4][5][6]
Biosynthetic Context
This molecule is likely a downstream product of the Mevalonate Pathway . It relates closely to the oxidative metabolism of linalool.[7] The hydroxylation at C6 and oxidation at C1 suggest a cytochrome P450-mediated detoxification or scavenging pathway.
Figure 2: Proposed biosynthetic relationship within the monoterpenoid pathway.
Biological Activity and Applications[3][4][5][6][9][10]
Cytotoxicity Profile
Research indicates that while 6-Hydroxy-2,6-dimethyloct-7-enoic acid is bioactive, it exhibits moderate to low cytotoxicity compared to other terpenoids.
-
Cell Lines Tested: A549 (Lung), Hep3B (Liver), MCF-7 (Breast).[4][5][7]
-
Activity Level: In comparative studies with lignans and other monoterpenoids from Carica papaya, this compound showed higher
values (lower potency) than the corresponding diols or lignans, suggesting it may function more as a solubility-enhancing metabolite rather than a primary toxin.
Pharmacological Potential
-
11
-HSD Inhibition: Evaluated for inhibitory activity against 11 -hydroxysteroid dehydrogenases (enzymes involved in cortisol metabolism). Studies on Irpex lacteus metabolites showed this specific acid was inactive in this assay, distinguishing it from the co-isolated tremulane sesquiterpenes. -
Dermatological Relevance: As a structural analogue of linalool oxidation products (hydroperoxides), it serves as a negative control in sensitization assays. Unlike the hydroperoxides, the hydroxy-acid form is generally less reactive toward skin proteins.
Experimental Protocols
Isolation from Carica papaya (Male Flowers)
This protocol outlines the extraction of the acid from plant material.
-
Extraction:
-
Dry male Carica papaya flowers (2.0 kg) are powdered and extracted with Methanol (
L) at room temperature. -
Concentrate the combined extracts under reduced pressure to yield a crude residue.
-
-
Partitioning:
-
Suspend residue in water and partition successively with
-hexane, chloroform ( ), and ethyl acetate (EtOAc). -
The target acid typically concentrates in the
or EtOAc fraction due to its polarity.
-
-
Chromatography:
-
Subject the active fraction to Silica Gel Column Chromatography.
-
Eluent: Gradient of
:MeOH (e.g., 100:1 1:1). -
Purification: Further purify sub-fractions using RP-18 (Reverse Phase) column chromatography (MeOH:
gradient) or preparative HPLC.
-
-
Validation:
-
Confirm structure via
-NMR (look for vinyl signals at 5.90, 5.20, 5.04) and MS (Molecular ion peak at 186).[1]
-
Analytical HPLC Method
-
Column: C18 Reverse Phase (e.g., 250 mm
4.6 mm, 5 m). -
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).
- min: 10% B
- min: Linear gradient to 90% B
-
Detection: UV at 210 nm (terminal alkene/carbonyl absorbance) or ELSD.
-
Flow Rate: 1.0 mL/min.
References
-
Do, T. T. V., et al. (2023).[4] "The cytotoxic activity of lignans and monoterpenoids from the male Carica papaya flowers."[3][4][5][7] Journal of Science and Technology, The University of Danang. Retrieved from [Link]
-
Zhang, Y., et al. (2020).[8] "Two new sesquiterpenes from cultures of the fungus Irpex lacteus."[8][9][10][11] Journal of Asian Natural Products Research, 23(4), 348-352.[10] Retrieved from [Link][4]
- Skold, M., et al. (2008). "Contact Allergens Formed on Air Exposure of Linalool." Chemical Research in Toxicology.
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. 6-hydroxy-2,6-dimethyloct-7-enoic acid | 7047-59-8 [sigmaaldrich.com]
- 3. jst-ud.vn [jst-ud.vn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Two new sesquiterpenes from cultures of the fungus Irpex lacteus - PubMed [pubmed.ncbi.nlm.nih.gov]
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